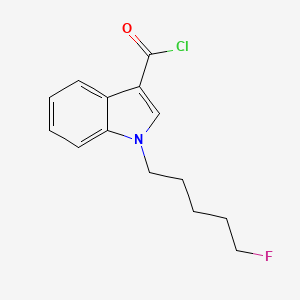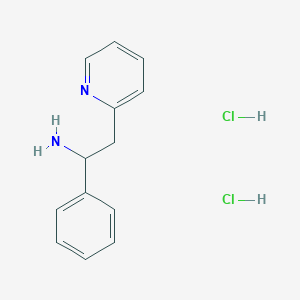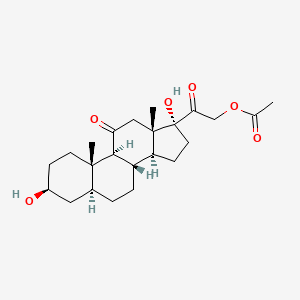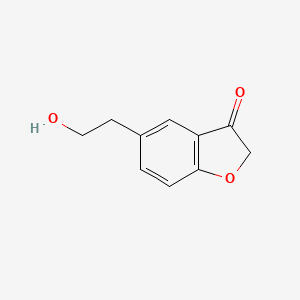
5-(2-Hydroxyethyl)-3(2H)-benzofuranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxyethyl)-3(2H)-benzofuranone is an organic compound that belongs to the benzofuranone family. This compound is characterized by a benzofuranone core structure with a hydroxyethyl group attached to it. Benzofuranones are known for their diverse biological activities and are used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-3(2H)-benzofuranone typically involves the reaction of benzofuranone with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the ethylene oxide, resulting in the formation of the hydroxyethyl group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Hydroxyethyl)-3(2H)-benzofuranone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The benzofuranone core can be reduced to form a dihydrobenzofuranone derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 5-(2-carboxyethyl)-3(2H)-benzofuranone.
Reduction: Formation of 5-(2-hydroxyethyl)-dihydrobenzofuranone.
Substitution: Formation of 5-(2-haloethyl)-3(2H)-benzofuranone derivatives.
Aplicaciones Científicas De Investigación
5-(2-Hydroxyethyl)-3(2H)-benzofuranone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(2-Hydroxyethyl)-3(2H)-benzofuranone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzofuranone core can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Hydroxyethyl)-4-methylthiazole: A metabolic intermediate in the biosynthesis of thiamine with bacteriostatic activity.
2-Fluoro-5-(2-hydroxyethyl)-4-methylthiazole: A fluoro-analogue with similar biological activities.
Uniqueness
5-(2-Hydroxyethyl)-3(2H)-benzofuranone is unique due to its benzofuranone core structure, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
5-(2-hydroxyethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O3/c11-4-3-7-1-2-10-8(5-7)9(12)6-13-10/h1-2,5,11H,3-4,6H2 |
Clave InChI |
XGFPFNZOPHINPN-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=C(O1)C=CC(=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13435020.png)
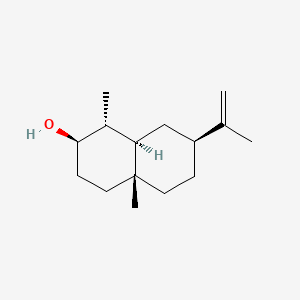
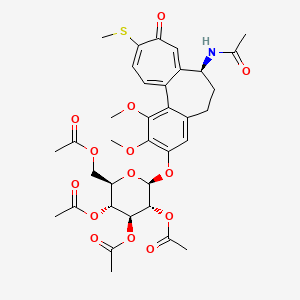
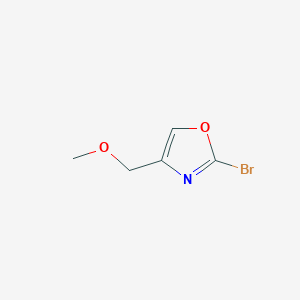

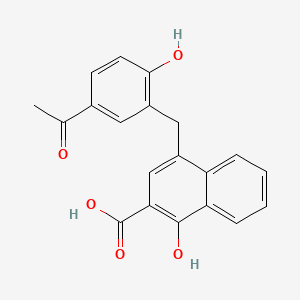
![(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13435070.png)
![[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium](/img/structure/B13435077.png)
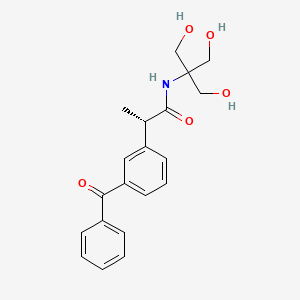

![Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate](/img/structure/B13435099.png)
